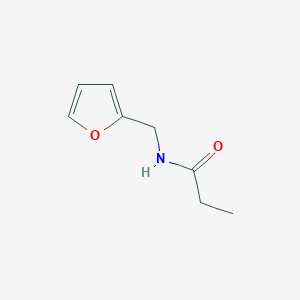

N-(furan-2-ylmethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

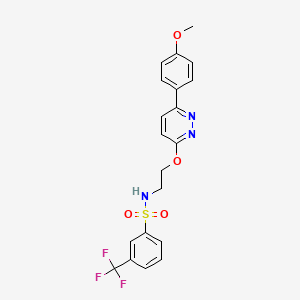

“N-(furan-2-ylmethyl)propanamide” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a propanamide group, which is a derivative of propionic acid where the hydroxyl group has been replaced by an amide group .

Synthesis Analysis

The synthesis of this compound and its derivatives can be achieved through various methods. One such method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions . Another method involves the condensation reaction of primary amines with carbonyl compounds .Molecular Structure Analysis

The molecular structure of this compound can be characterized by various spectroscopic techniques. For example, the compound N-(furan-2-ylmethyl)-2-[(2-hydroxypropyl)amino]propanamide contains total 34 bond(s); 16 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 secondary amide(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), 1 secondary alcohol(s) and 1 Furane(s) .Scientific Research Applications

Root Growth-Inhibitory Activity

N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, closely related to N-(furan-2-ylmethyl)propanamide, have been synthesized and demonstrated significant root growth-inhibitory activity towards rape seedlings. This discovery points towards potential agricultural applications, particularly in weed control and plant growth regulation (Kitagawa & Asada, 2005).

Organic Chemistry Synthesis

In the field of organic chemistry, this compound derivatives have been utilized in various synthetic processes. For instance, enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide has been achieved using marine and terrestrial fungi, highlighting the compound's role in stereoselective synthesis (Jimenez et al., 2019). Additionally, studies on the synthesis of spiro-lactams and polysubstituted pyrroles via oxidative cyclization of N-furan-2-ylmethyl-β-enaminones emphasize the compound's versatility in creating complex organic structures (Peng et al., 2016).

Biological and Pharmaceutical Applications

Research on this compound derivatives has revealed their potential in various biological and pharmaceutical applications. For example, these compounds have shown promising results in antimicrobial studies, particularly against certain strains of bacteria and fungi, suggesting potential use in developing new antimicrobial agents (Szulczyk et al., 2021). Similarly, their role in the synthesis of complex pharmaceutical intermediates, such as the melatonin receptor agonist TAK-375, indicates their importance in drug development (Tarui et al., 2002).

Future Directions

The future directions for research on N-(furan-2-ylmethyl)propanamide could involve further exploration of its synthesis, characterization, and potential applications. The switch from traditional resources such as crude oil to biomass in the chemical industry could provide new opportunities for the development of furan platform chemicals . Additionally, the synthesis of amides and esters containing furan rings under microwave-assisted conditions could be further optimized .

Mechanism of Action

Target of Action

N-(furan-2-ylmethyl)propionamide, also known as N-(furan-2-ylmethyl)propanamide or N-[(furan-2-yl)methyl]propanamide, has been found to target the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

The compound interacts with EGFR, potentially inhibiting its activity . This interaction can lead to changes in the receptor’s function, disrupting the signaling pathways it controls. The exact nature of this interaction and the resulting changes are still under investigation .

Biochemical Pathways

The primary biochemical pathway affected by N-(furan-2-ylmethyl)propionamide is the EGFR signaling pathway . This pathway plays a crucial role in regulating cell growth, survival, and differentiation. By inhibiting EGFR, the compound can disrupt these processes, potentially leading to the death of cancer cells .

Result of Action

N-(furan-2-ylmethyl)propionamide has shown potent anticancer activities against certain EGFR high-expressed cancer cell lines . It exhibits weak cytotoxic effects on normal cells, suggesting that it may have a degree of selectivity for cancer cells .

properties

IUPAC Name |

N-(furan-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-8(10)9-6-7-4-3-5-11-7/h3-5H,2,6H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSUSGRCTBVQMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2854614.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2854617.png)

![N-(4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2854620.png)

![2-[(6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2854625.png)

![Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione](/img/structure/B2854626.png)

![N-[1-(3-Phenylpropanoyl)piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2854628.png)

![2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride](/img/structure/B2854630.png)